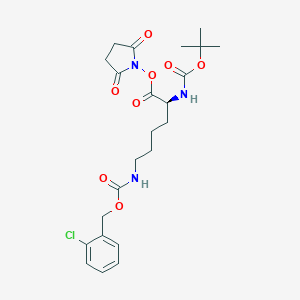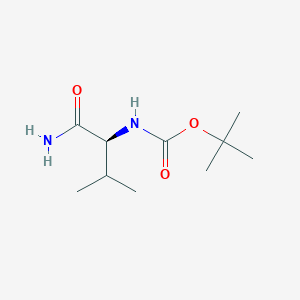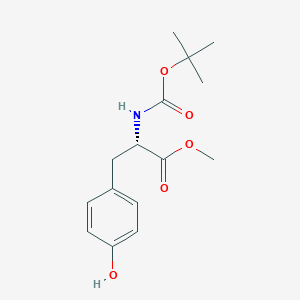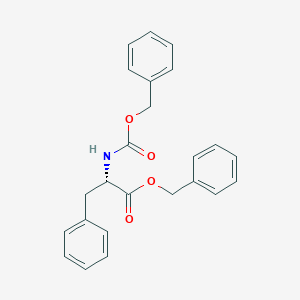
Z-Phe-OBzl
Descripción general
Descripción
Z-Phe-OBzl, also known as Z-L-phenylalanine benzyl ester, is a compound used in peptide synthesis . It has an empirical formula of C24H23NO4 and a molecular weight of 389.44 .
Synthesis Analysis
Z-Phe-OBzl can be synthesized from N-Cbz-L-Phenylalanine and Benzyl alcohol . Additionally, it has been used in the multicomponent copolymerization of N-carboxy-ll’.-amino acid anhydrides of Glu(OBzl), Phe, Leu, Cys(Bzl), Lys(Z), Orn(Z), Ala, or Gly .Molecular Structure Analysis
The molecular structure of Z-Phe-OBzl is represented by the empirical formula C24H23NO4 . The compound has a molecular weight of 389.44 .Physical And Chemical Properties Analysis
Z-Phe-OBzl is a powder form compound used in peptide synthesis . It has an empirical formula of C24H23NO4 and a molecular weight of 389.44 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Molecularly Imprinted Polymers (MIPs)
Z-Phe-OBzl is used in the fabrication of MIPs, which are designed to have selective binding cavities for specific molecules. This application involves synthesizing a chiral adsorbent and sensor on vinyl group incorporated multiwalled carbon nanotube (MWCNT) using a molecular imprinting approach .
Enantioselective Recognition
Computational strategies are employed to design three-dimensional imprinted polymers with selective recognition sites for Z-Phe-OBzl molecules. This allows for the enantioselective recognition, which is crucial in developing sensors and adsorbents that can differentiate between different enantiomers of a compound .
Antisickling Agent
Z-Phe-OBzl has been identified as an antisickling agent that can prevent sickling of erythrocytes from sickle cell disease patients. This application is significant in the medical field, particularly in the treatment and management of sickle cell disease .
Biosynthesis Enhancement
In the field of biosynthesis, directed evolution techniques could potentially enhance the production of phenylpyruvate, an intermediate in the biosynthesis pathway of L-phenylalanine. Z-Phe-OBzl may play a role in this process by acting as a precursor or an intermediate .
Mecanismo De Acción
Target of Action
Z-Phe-OBzl, also known as Z-L-phenylalanine benzyl ester, is a compound used in peptide synthesis
Mode of Action
It is known to be used in peptide synthesis , suggesting that it may interact with amino acids or peptides during the synthesis process.
Biochemical Pathways
Given its role in peptide synthesis , it may be involved in the formation of peptide bonds, which are crucial for the structure and function of proteins.
Result of Action
Given its role in peptide synthesis , it likely contributes to the formation of peptides, which can have various effects depending on the specific peptides formed.
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHGLRRAUKTLLN-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426794 | |
| Record name | Z-Phe-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
CAS RN |
60379-01-3 | |
| Record name | Z-Phe-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Z-Phe-OBzl in the context of the research on chemotactic formylpeptides?
A1: While the paper doesn't directly focus on Z-Phe-OBzl, it's crucial to understand the context. The study investigates a cyclic analog of a chemotactic peptide, Formyl-Methionyl-Leucyl-Phenylalanine-Methoxy (fMLF-OMe), which plays a role in attracting neutrophils to sites of inflammation []. Z-Phe-OBzl is a protected form of phenylalanine, an amino acid present in fMLF-OMe. While the paper primarily focuses on the synthesized cyclic analog and its linear counterpart Formyl-Methionyl-Lysine(Z)-Phenylalanine-Benzyl Ester (For-Met-Lys(Z)-Phe-OBzl), understanding the role of individual components like Z-Phe-OBzl can shed light on structure-activity relationships within this class of compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




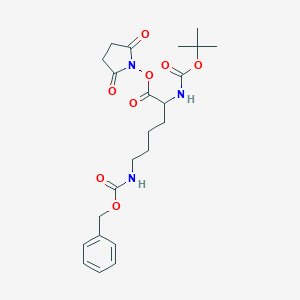



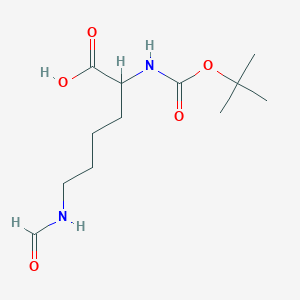
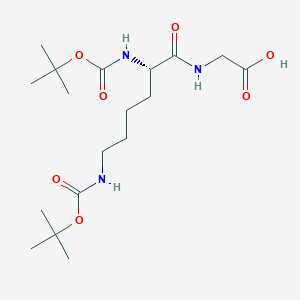

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)
